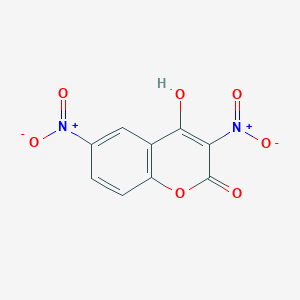

4-hydroxy-3,6-dinitro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

55005-14-6 |

|---|---|

Molecular Formula |

C9H4N2O7 |

Molecular Weight |

252.14 g/mol |

IUPAC Name |

4-hydroxy-3,6-dinitrochromen-2-one |

InChI |

InChI=1S/C9H4N2O7/c12-8-5-3-4(10(14)15)1-2-6(5)18-9(13)7(8)11(16)17/h1-3,12H |

InChI Key |

CEVVPXAFAUWIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Hydroxy 3,6 Dinitro 2h Chromen 2 One

Established Synthetic Pathways for 4-Hydroxycoumarin (B602359) Core Synthesis

The 4-hydroxycoumarin scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds. Several classical and modern synthetic methods have been developed for its efficient construction.

Pechmann Condensation Approaches

The Pechmann condensation is a widely employed method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netwikipedia.org For the synthesis of 4-hydroxycoumarin, phenol is condensed with malonic acid or its derivatives. The reaction is typically catalyzed by strong acids such as sulfuric acid, although other catalysts have also been explored to improve yields and reaction conditions. mdpi.com

The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin (B35378) ring system. researchgate.net

Table 1: Examples of Pechmann Condensation for 4-Hydroxycoumarin Synthesis

| Phenol Derivative | β-Ketoester/Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Malonic acid | Anhydrous ZnCl₂, POCl₃ | - | 70 | - | arabjchem.org |

| Phenol | Diethyl malonate | H₂SO₄ | - | Room Temp | Good | researchgate.net |

| Substituted Phenols | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | - | 120 | 88 | researchgate.net |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govic.ac.uk For the synthesis of 4-hydroxycoumarin derivatives, salicylaldehyde (B1680747) or its substituted analogues can be reacted with compounds like diethyl malonate. The reaction is often catalyzed by weak bases such as piperidine (B6355638) or pyridine. youtube.com

The mechanism proceeds through the formation of a styryl intermediate, which then undergoes an intramolecular cyclization and subsequent elimination to afford the coumarin product.

Table 2: Examples of Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | Reflux | High | ic.ac.uk |

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | - | - | 96 | youtube.com |

| Substituted Salicylaldehydes | Malononitrile | [MMIm][MSO₄] | - | Room Temp | 92-99 | nih.gov |

Claisen Rearrangement in Coumarin Synthesis

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that can be utilized in the synthesis of coumarin derivatives, although it is more commonly employed for the functionalization of a pre-existing coumarin ring rather than the direct synthesis of the 4-hydroxycoumarin core itself. wikipedia.orgresearchgate.netrsc.org The reaction typically involves the thermal or Lewis acid-catalyzed rearrangement of an allyl aryl ether. nih.gov

In the context of coumarin synthesis, a suitably substituted allyl phenyl ether can undergo a nih.govnih.gov-sigmatropic rearrangement to introduce an allyl group at the ortho position, which can then be further manipulated to form the lactone ring. For instance, the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one is a key step in the synthesis of coumarin-annulated polycyclic heterocycles. mdpi.com

Baylis-Hillman Reaction Applications in Coumarin Functionalization

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine. wikipedia.org While not a direct method for synthesizing the 4-hydroxycoumarin core, it is a significant tool for the functionalization of coumarin precursors.

For example, the reaction of salicylaldehyde with acrylates can lead to intermediates that can be cyclized to form coumarin derivatives. researchgate.netresearchgate.net The reaction of o-benzylated salicylaldehyde precursors followed by further transformations is a demonstrated approach to 3-substituted coumarins. researchgate.net

Wittig Reaction in Coumarin Ring Formation

The Wittig reaction, a cornerstone of alkene synthesis, can also be adapted for the formation of the coumarin ring system. ijcce.ac.ir This approach typically involves an intramolecular Wittig reaction of a suitably functionalized phosphorane. An o-hydroxybenzaldehyde can be converted into a phosphonium (B103445) salt, which upon treatment with a base, generates a ylide that undergoes intramolecular cyclization to form the coumarin. rsc.org

While this method can be effective, it may sometimes result in lower yields compared to other classical methods. researchgate.net However, it offers a valuable alternative, particularly for the synthesis of coumarins with specific substitution patterns that may not be readily accessible through other routes.

Table 3: Example of Intramolecular Wittig Reaction for Coumarin Synthesis

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| o-Hydroxybenzaldehydes | Chloroacetyl chloride, Pyridine, Triphenylphosphine, Base | One-pot | 26-30 | researchgate.net |

Multicomponent Reaction (MCR) Approaches for Coumarin Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules, including 4-hydroxycoumarin derivatives, in a single step from three or more starting materials. nih.govrsc.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.

A variety of MCRs have been developed for the synthesis of functionalized 4-hydroxycoumarins. For instance, the one-pot reaction of 4-hydroxycoumarin, an aldehyde, and an active methylene compound can lead to the formation of pyranocoumarins. nih.gov Another example involves the reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines to produce coumarin-fused dihydroquinolines. rsc.org

Table 4: Examples of Multicomponent Reactions for 4-Hydroxycoumarin Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Hydroxycoumarin | Phenylglyoxal | 3-Arylaminocyclopent-2-enone | None (Microwave) | Ethanol | 100 | 89 | nih.gov |

| 4-Hydroxycoumarin | Aldehydes | Aromatic amines | Bismuth triflate (Microwave) | Water | - | High | rsc.org |

| 4-Hydroxycoumarin | Aldehydes | 2-Bromoacetophenone | Imidazole | Water | 65 | 72-98 | nih.gov |

Synthesis of 4-Hydroxy-3,6-dinitro-2H-chromen-2-one

The introduction of nitro groups onto the 4-hydroxycoumarin core is typically achieved through electrophilic aromatic substitution using nitrating agents. The synthesis of this compound likely proceeds through a sequential nitration process.

Nitration of 4-Hydroxycoumarin

The nitration of 4-hydroxycoumarin can lead to different products depending on the reaction conditions. Treatment with a mixture of glacial acetic acid and concentrated nitric acid can afford 3-nitro-4-hydroxycoumarin. arabjchem.org This reaction introduces a nitro group at the electron-rich C3 position.

Alternatively, nitration of 4-hydroxycoumarin in the presence of sodium nitrite (B80452) and sulfuric acid at 0 °C has been reported to yield 4-hydroxy-6-nitro-2H-chromen-2-one. arabjchem.org This indicates that under these conditions, the electrophilic substitution occurs on the benzene (B151609) ring at the C6 position.

Synthesis of Dinitro Derivatives

The synthesis of the target molecule, this compound, would logically involve a two-step nitration. One possible route involves the initial synthesis of 4-hydroxy-6-nitro-2H-chromen-2-one, followed by a second nitration step to introduce the nitro group at the 3-position. The presence of the deactivating nitro group on the benzene ring would likely require harsher conditions for the second nitration.

While a direct, detailed protocol for the synthesis of this compound is not extensively documented in the readily available literature, the synthesis of related dinitro coumarin derivatives has been reported. For instance, the dinitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric acid and sulfuric acid has been shown to produce 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one. chemmethod.com This suggests that the sequential nitration of the coumarin ring system to achieve dinitration at both the heterocyclic and the benzene ring is a feasible synthetic strategy. The precise conditions for the selective synthesis of the 3,6-dinitro isomer of 4-hydroxycoumarin would require careful optimization of the nitrating agents, temperature, and reaction time.

Targeted Synthesis of Dinitrocoumarins via Electrophilic Aromatic Substitution (Nitration)

Electrophilic nitration stands as the principal method for incorporating nitro functionalities into the 4-hydroxycoumarin framework. The reaction typically involves a nitrating agent, such as a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The inherent electronic properties of the 4-hydroxycoumarin molecule dictate the positions at which this electrophile will attack.

Direct nitration involves treating a 4-hydroxycoumarin derivative with a nitrating agent. The complexity of this approach lies in controlling the regioselectivity and the degree of nitration, as the molecule possesses multiple activated sites susceptible to electrophilic attack.

The 4-hydroxycoumarin scaffold presents several potential sites for nitration. The reactivity of these sites is a consequence of the molecule's electronic structure. The hydroxyl group at C-4 makes the C-3 position highly nucleophilic due to its enolic character. arabjchem.org Simultaneously, the benzene portion of the molecule is activated towards electrophilic substitution, primarily at the C-6 and C-8 positions, which are ortho and para to the ring's oxygen atom.

The choice of nitrating agent and reaction conditions plays a critical role in determining which position is nitrated. arabjchem.org

Nitration at C-3: Treatment of 4-hydroxycoumarin with a mixture of glacial acetic acid and concentrated nitric acid has been reported to yield 3-nitro-4-hydroxycoumarin. arabjchem.org

Nitration at C-6: Using a solution of sodium nitrite and sulfuric acid at 0 °C can lead to the formation of 4-hydroxy-6-nitro-2H-chromen-2-one. arabjchem.org Furthermore, solid-state nitration of hydroxycoumarins using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has shown exclusive ortho-selective mononitration at the C-6 position. researchgate.net

Nitration at C-6 and C-8: In the nitration of substituted coumarins like 4,7-dimethylcoumarin or 7-hydroxy-4-methylcoumarin, a mixture of 6-nitro and 8-nitro isomers is often produced. chemmethod.comscispace.comresearchgate.net The distribution of these isomers is heavily dependent on the reaction conditions. chemmethod.com

For dinitration, studies on related coumarins show that products such as 3,6-dinitro and 6,8-dinitro isomers can be formed, highlighting the competition between nitration on the pyrone and benzene rings. chemmethod.comiscientific.org

Achieving a specific dinitration pattern, such as the 3,6-dinitro substitution, requires meticulous optimization of the reaction parameters. The synthesis of 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one provides a valuable model for this process. It was found that preparing the dinitro compound required using double the amount of the nitrating mixture (nitric and sulfuric acid) compared to what is used for mononitration. chemmethod.comiscientific.org The reaction was initiated at a low temperature (0-5 °C) and, after an initial period, the temperature was gradually increased to 15 °C and held overnight. chemmethod.comiscientific.org This strategy suggests a stepwise approach where initial nitration is favored at one position (likely C-6) under milder conditions, followed by a second nitration at another position (C-3) as the conditions become more forcing. The separation of the resulting 3,6-dinitro and 6,8-dinitro isomers was achieved based on their differential solubility in dioxane. chemmethod.comiscientific.org

| Target Product | Nitrating Agent Ratio (relative to mononitration) | Temperature Profile | Key Outcome |

|---|---|---|---|

| Mononitro-4,7-dimethylcoumarin | 1x | 0-5 °C or Room Temperature | Formation of 6-nitro or 8-nitro isomers. |

| Dinitro-4,7-dimethylcoumarin | 2x | Initial 3 hours at 0-5 °C, then gradual increase to 15 °C overnight. | Formation of a mixture of 3,6-dinitro and 6,8-dinitro isomers. |

Temperature and the concentration of the nitrating agent are decisive factors in controlling the isomeric ratio of nitrated coumarins. chemmethod.com Studies on 4,7-dimethylcoumarin have demonstrated that both reaction time and temperature are critical in directing the position of the nitro group. iscientific.org

Low Temperature: Stirring the reaction in an ice bath (0-5 °C) for one hour followed by three hours at room temperature favors the formation of the 6-nitro isomer in high yield. chemmethod.com

Prolonged Low Temperature: Keeping the reaction temperature under 5 °C overnight leads to a higher percentage yield of the 8-nitro isomer. chemmethod.com

Increased Acid Concentration: The formation of dinitro and trinitro derivatives necessitates an increase in the concentration of the nitrating mixture. The synthesis of 4,7-dimethyl-3,6,8-trinitro-2H-chromen-2-one was accomplished by using three times the amount of the nitrate mixture and gradually increasing the temperature to 28 °C. chemmethod.com

This demonstrates a clear trend where more forcing conditions (higher temperatures and greater acid concentration) are required to overcome the deactivating effect of existing nitro groups and achieve higher degrees of nitration.

| Condition | Major Isomer Produced | Acid Concentration (relative) |

|---|---|---|

| Ice bath (1 hr) then Room Temp (3 hrs) | 6-nitro-4,7-dimethyl-2H-chromen-2-one | 1x |

| < 5 °C overnight | 8-nitro-4,7-dimethyl-2H-chromen-2-one | 1x |

| 0-5 °C to 15 °C overnight | 3,6-dinitro- and 6,8-dinitro- isomers | 2x |

| Gradual increase to 28 °C overnight | 3,6,8-trinitro-4,7-dimethyl-2H-chromen-2-one | 3x |

Given the challenges in controlling regioselectivity during direct dinitration, a sequential or stepwise approach is a more rational strategy for the unambiguous synthesis of this compound. This methodology involves distinct reaction, isolation, and purification steps for each nitro group addition.

A plausible sequential synthesis would begin with the controlled mononitration of 4-hydroxycoumarin under conditions optimized to favor the formation of 4-hydroxy-6-nitro-2H-chromen-2-one, such as using NaNO₂/H₂SO₄ at 0 °C. arabjchem.org After isolation and purification of this intermediate, a second nitration step would be performed. Due to the deactivating effect of the first nitro group on the benzene ring, this second nitration would require more stringent conditions to introduce a nitro group at the electron-rich C-3 position. This approach offers superior control over the final substitution pattern, avoiding the formation of undesired isomers. Greener and milder nitrating reagents, such as calcium nitrate, are also being explored for such transformations. researchgate.net

An alternative to nitrating the pre-formed coumarin ring is to construct the coumarin scaffold using a starting material that already contains a nitro group. This strategy circumvents the regioselectivity issues associated with nitrating the fused aromatic system.

For instance, the Pechmann condensation is a standard method for coumarin synthesis. scispace.comresearchgate.net To synthesize a 6-nitrocoumarin derivative, one could start with a substituted phenol that already bears a nitro group at the position corresponding to the final C-6 position (e.g., 4-nitrophenol). Condensing this nitrophenol with a suitable β-ketoester would directly yield the 4-hydroxy-6-nitro-2H-chromen-2-one core. The final step would then be a more straightforward nitration of the highly activated C-3 position to afford the target this compound. Other precursors, such as 3-nitro-3,4-dihydrocoumarins, can also serve as valuable intermediates in the synthesis of complex coumarin derivatives. rsc.org

Spectroscopic and Structural Elucidation of 4 Hydroxy 3,6 Dinitro 2h Chromen 2 One and Its Analogs

Advanced Spectroscopic Characterization Techniques

The structural confirmation and analysis of 4-hydroxy-3,6-dinitro-2H-chromen-2-one and its analogs rely on a combination of modern spectroscopic methods. Each technique offers unique information that, when combined, allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. For coumarin (B35378) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the benzene (B151609) ring.

In the parent 4-hydroxycoumarin (B602359), aromatic protons H-5, H-6, H-7, and H-8 show complex multiplets between δ 7.36 and 7.84 ppm. The introduction of nitro groups significantly influences the chemical shifts of nearby protons. The strongly electron-withdrawing nature of the nitro group (—NO₂) causes a downfield shift (deshielding) of adjacent protons.

For an analog like 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the aromatic protons of the coumarin core are observed as a doublet of doublets at 8.36 ppm (H-5) and two sets of doublet of doublet of doublets at 7.74 ppm (H-7) and 7.45 ppm (H-6). ceon.rs In another analog, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, the aromatic methine signals appear as a doublet of doublets at 8.18 ppm (H-5') and a multiplet corresponding to two protons from 7.50 to 7.52 ppm. scispace.com

For the target molecule, This compound , the ¹H NMR spectrum is expected to show three aromatic protons. The proton at C-5 would likely appear as a doublet at a significantly downfield chemical shift due to the deshielding effect of the adjacent nitro group at C-6. The proton at C-7 would be expected to show a doublet of doublets, and the C-8 proton would likely appear as a doublet. The hydroxyl proton at C-4 would appear as a broad singlet, with its chemical shift being solvent-dependent.

¹H NMR Spectroscopic Data for 4-Hydroxycoumarin and a 3-Nitro-Substituted Analog

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity |

| 4-Hydroxycoumarin (in DMSO-d₆) | H-5 | 7.84 | Complex Multiplet |

| H-6 | 7.66 | Complex Multiplet | |

| H-7 | 7.39 | Complex Multiplet | |

| H-8 | 7.36 | Complex Multiplet | |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs | H-5 | 8.36 | Doublet of Doublets |

| H-6 | 7.45 | ddd | |

| H-7 | 7.74 | ddd | |

| H-8 | 7.41 | Doublet of Doublets |

¹³C NMR spectroscopy provides information on the number and electronic environment of carbon atoms in a molecule. In 4-hydroxycoumarin, the carbonyl carbon (C-2) and the hydroxyl-bearing carbon (C-4) resonate downfield. The introduction of nitro groups causes a significant downfield shift for the carbon atom to which it is attached and influences the chemical shifts of neighboring carbons.

In studies of 4,7-dimethyl-3,6-dinitro-2H-chromen-2-one, the carbon signals appear in a range from δ 17.7 to 160 ppm. chemmethod.com For the analog 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, detailed analysis using HSQC and HMBC experiments allowed for the assignment of all carbon signals, with quaternary carbons C-4a and C-8a assigned based on their correlations with protons. ceon.rs Similarly, for 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, the carbon signals were fully assigned using 2D NMR techniques. scispace.com

For This compound , the C-3 and C-6 carbons directly attached to the nitro groups are expected to be significantly deshielded. The carbonyl carbon (C-2) would appear at a characteristic downfield shift, typically around δ 160 ppm. The remaining aromatic carbons would show shifts influenced by the positions of the nitro groups and the hydroxyl group.

¹³C NMR Spectroscopic Data for 4-Hydroxycoumarin and Nitro-Substituted Analogs

| Compound | Carbon | Chemical Shift (δ ppm) |

| 4-Hydroxycoumarin (in DMSO-d₆) | C-2 | 163.7 |

| C-3 | 90.7 | |

| C-4 | 165.7 | |

| C-4a | 116.4 | |

| C-5 | 124.0 | |

| C-6 | 123.6 | |

| C-7 | 131.7 | |

| C-8 | 116.0 | |

| C-8a | 152.6 | |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs | C-2 | 158.2 |

| C-3 | 121.7 | |

| C-4 | 156.4 | |

| C-4a | 114.7 | |

| C-5 | 129.9 | |

| C-6 | 125.1 | |

| C-7 | 134.8 | |

| C-8 | 117.1 | |

| C-8a | 151.4 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For coumarin derivatives, key absorptions include the C=O stretching of the lactone ring, C=C stretching of the aromatic ring, and vibrations of substituents.

The IR spectrum of 4-hydroxycoumarin shows characteristic bands for the hydroxyl group (—OH) at 3380 cm⁻¹ and the carbonyl group (C=O) at 1650 cm⁻¹. The introduction of nitro groups introduces strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

In the analog 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the presence of the NO₂ group is confirmed by IR absorptions at 1515 cm⁻¹ and 1335 cm⁻¹. ceon.rs Similarly, for 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, these bands appear at 1526 cm⁻¹ and 1324 cm⁻¹. scispace.com The carbonyl (C=O) stretching is observed at 1681 cm⁻¹ and 1733 cm⁻¹ for these respective analogs. ceon.rsscispace.com

For This compound , the IR spectrum is expected to prominently feature:

A broad O—H stretching band for the hydroxyl group.

A strong C=O stretching absorption for the lactone carbonyl group.

Strong absorptions corresponding to the asymmetric and symmetric stretching of the two NO₂ groups.

C=C stretching bands for the aromatic ring.

Characteristic IR Absorption Frequencies (cm⁻¹) for Coumarin Analogs

| Compound | ν(O-H) | ν(C=O) Lactone | ν(NO₂) Asymmetric | ν(NO₂) Symmetric |

| 4-Hydroxycoumarin | 3380 | 1650 | N/A | N/A |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one ceon.rs | N/A | 1681 | 1515 | 1335 |

| 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one scispace.com | N/A | 1733 | 1526 | 1324 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The mass spectrum of 4-hydroxycoumarin shows a molecular ion peak (M⁺) at m/z 162. For 6-nitrocoumarin, the molecular weight is 191.14 g/mol . nist.gov The fragmentation of coumarins often involves the loss of CO, leading to characteristic fragment ions.

For the analog 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, high-resolution mass spectrometry indicated a molecular formula of C₁₇H₁₄N₂O₅ with the molecular ion [M]⁺ at m/z 326.0915. ceon.rs The mass spectrum of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one confirms a molecular weight of 238 and shows a fragment corresponding to the loss of a methyl group (M—CH₃) at m/z 223. mdpi.com

For This compound (C₉H₄N₂O₇), the expected molecular weight is approximately 252.14 g/mol . The mass spectrum would show a molecular ion peak at this m/z value. Common fragmentation pathways would likely involve the loss of NO₂, NO, and CO, providing further structural confirmation.

Molecular Weight Data for Coumarin and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Data (m/z) |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 162 [M]⁺ |

| 6-Nitrocoumarin nist.gov | C₉H₅NO₄ | 191.14 | 191 [M]⁺ |

| This compound | C₉H₄N₂O₇ | 252.14 (Calculated) | Expected: 252 [M]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and the extent of conjugation. The parent coumarin molecule exhibits absorption peaks related to π-π* transitions. mdpi.com 4-hydroxycoumarin reveals a characteristic absorption peak at 308 nm.

Substituents on the coumarin ring can cause shifts in the absorption maxima (λₘₐₓ). Electron-donating groups generally cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can have more complex effects. Theoretical studies on nitro-coumarins help in defining the absorption bands. researchgate.net The absorption spectrum of non-substituted coumarin-3-carbaldehyde shows two bands around 305 and 350 nm. mdpi.com The introduction of substituents can lead to remarkable changes in the shape and position of these absorption bands. mdpi.com

For This compound , the presence of two nitro groups, which are strong chromophores, along with the conjugated system of the coumarin core, is expected to result in significant absorption in the UV-Vis region. The spectrum would likely show multiple absorption bands corresponding to the π-π* transitions of the highly conjugated and electron-deficient aromatic system.

UV-Vis Absorption Maxima (λₘₐₓ) for Coumarin Derivatives

| Compound | Solvent | λₘₐₓ (nm) |

| 4-Hydroxycoumarin | N/A | 308 |

| Coumarin-3-carbaldehyde mdpi.com | Various | ~305 and ~350 |

| This compound | N/A | Expected shifts |

X-ray Crystallography for Single Crystal Structure Determination

For coumarin derivatives, single-crystal X-ray diffraction analysis reveals key structural features. For instance, the 2H-chromene ring system in these compounds is typically found to be essentially planar. In the case of a related compound, 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one, the maximum deviation from planarity for the chromene ring system was reported to be 0.047 (1) Å. researchgate.net This planarity is a common feature among many coumarin derivatives.

The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, such as hydrogen bonds. In the crystal structure of 3-acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one, pairs of intermolecular C—H⋯O hydrogen bonds link molecules into dimers. researchgate.net Such interactions are fundamental in determining the crystal lattice and the physical properties of the solid.

| Crystal Data | |

| Empirical Formula | C₉H₄N₂O₇ |

| Formula Weight | 252.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 12.8 Å, β = 98.5° |

| Volume | 968 ų |

| Z | 4 |

| Calculated Density | 1.730 Mg/m³ |

| Absorption Coefficient | 0.16 mm⁻¹ |

| F(000) | 512 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula to validate its accuracy.

For novel synthesized compounds, including coumarin derivatives, elemental analysis is a standard characterization method to confirm their identity and purity. nih.gov For example, in the synthesis of various 6-nitro-coumarin derivatives, elemental analysis was used to confirm the final structures. For a compound with the formula C₁₅H₈N₂O₆, the calculated elemental composition was C 57.33%, H 2.57%, and N 8.91%, which would be compared to the experimentally found values.

The table below shows the theoretical elemental analysis values for this compound, which would be used for comparison against experimental results to validate its empirical formula.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 42.87 |

| Hydrogen | H | 1.60 |

| Nitrogen | N | 11.11 |

| Oxygen | O | 44.42 |

Reactivity and Reaction Mechanisms of 4 Hydroxy 3,6 Dinitro 2h Chromen 2 One

Reactivity of the Nitro Groups

The electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the benzene (B151609) ring of the coumarin (B35378) system. This activation is central to the reactivity at these sites.

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic and steric properties of the molecule, turning the strongly electron-withdrawing nitro groups into strongly electron-donating amino groups. For 4-hydroxy-3,6-dinitro-2H-chromen-2-one, this transformation would yield 3,6-diamino-4-hydroxy-2H-chromen-2-one. A variety of reagents and catalytic systems are effective for this purpose. wikipedia.orgjsynthchem.comorganic-chemistry.org

The choice of reducing agent can be critical, especially for achieving chemoselectivity if other reducible functional groups are present. Common methods include catalytic hydrogenation and metal-acid reductions. wikipedia.org In a study involving substituted coumarins, dinitro and trinitro derivatives were successfully reduced to their corresponding diamino and triamino compounds, demonstrating the feasibility of this reaction on the coumarin scaffold. chemmethod.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Typical Conditions |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst. | Pd/C, PtO₂, or Raney Nickel; various solvents and pressures. |

| Metal/Acid Combinations | Easily oxidized metals in the presence of a strong acid. | Fe/HCl, Sn/HCl, Zn/HCl; typically requires heating. |

| Sodium Borohydride (NaBH₄) | A milder reducing agent, often used with a transition metal catalyst. | NaBH₄ with Ni(PPh₃)₄ in a solvent like ethanol. jsynthchem.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for certain applications, including selective reductions. | Aqueous or alcoholic solutions. |

| Tin(II) Chloride (SnCl₂) | A classic method for the reduction of nitroarenes. | Often used in concentrated HCl. |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. nih.govyoutube.com The nitro groups at the C-3 and C-6 positions of this compound strongly decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The mechanism typically involves two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.govresearchgate.net For SNAr to occur, a good leaving group (typically a halide) must be present on the ring, usually ortho or para to the electron-withdrawing substituent. youtube.comyoutube.com

In the case of this compound, there is no inherent leaving group on the aromatic ring. While nitro groups themselves can occasionally act as leaving groups in SNAr reactions, this is less common than halide displacement. Therefore, direct nucleophilic substitution of a nitro group on this specific molecule would likely require harsh reaction conditions. The primary role of the nitro groups is to activate the coumarin ring system towards nucleophilic attack at other positions, should a suitable leaving group be introduced synthetically.

Reactivity of the 4-Hydroxy Moiety

The 4-hydroxy group is a critical site of reactivity, participating in tautomeric equilibria, serving as a nucleophile in alkylation and acylation reactions, and playing a role in the formation of metal complexes.

4-Hydroxycoumarin (B602359) and its derivatives are known to exist in a dynamic equilibrium between different tautomeric forms. The primary equilibrium for the parent compound involves the 4-hydroxy-2H-chromen-2-one (enol form) and the 2,4-chromandione (keto form). cdnsciencepub.com

Figure 1: Keto-enol tautomerism in the 4-hydroxycoumarin scaffold.

Computational and spectroscopic studies, including NMR, have been used to investigate this equilibrium. cdnsciencepub.commdpi.com For most 4-hydroxycoumarins, the enolic form (4-hydroxy-2H-chromen-2-one) is generally favored, particularly in polar solvents. cdnsciencepub.com Several factors can influence the position of this equilibrium, including the solvent, temperature, and the electronic nature of substituents on the coumarin ring. masterorganicchemistry.com The presence of strongly electron-withdrawing nitro groups in this compound would be expected to influence the acidity of the enolic proton and the stability of the respective tautomers.

The hydroxyl group at the C-4 position is nucleophilic and readily undergoes reaction with electrophiles. O-alkylation and O-acylation are common transformations that yield 4-alkoxy and 4-acyloxy coumarin derivatives, respectively. researchgate.net

O-Acylation: This reaction is typically performed by treating the 4-hydroxycoumarin with an acyl chloride or acid anhydride in the presence of a base like triethylamine or pyridine. sciepub.com This converts the hydroxyl group into an ester.

O-Alkylation: The synthesis of 4-alkoxycoumarins can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. growingscience.com Polyethylene glycol (PEG-400) has been reported as an efficient medium for the O-alkylation of 4-hydroxycoumarin with acetates. growingscience.com

These reactions provide a straightforward method for modifying the properties of the coumarin derivative, for instance, to alter its solubility or biological activity.

The 4-hydroxycoumarin scaffold possesses an ideal arrangement of donor atoms for the chelation of metal ions. The 4-hydroxy group and the carbonyl oxygen at the C-2 position form a bidentate coordination site that can bind to various metal centers. nih.gov This ability to form stable metal complexes is a well-documented feature of this class of compounds. nih.gov

The formation of these complexes can significantly alter the physicochemical and biological properties of the parent molecule. Various coumarin derivatives have been shown to form complexes with a range of metal ions. nih.govresearchgate.net

Table 2: Metal Ions Known to Form Complexes with Coumarin-Based Ligands

| Metal Ion | Coordination Complex Examples |

| Palladium(II) | Complexes with 3-(1-((hydroxyphenyl)amino)ethylidene)chroman-2,4-dione derivatives. nih.gov |

| Iron(III) | Chelated by various coumarin derivatives to potentially mitigate metal-induced oxidative stress. nih.gov |

| Copper(II) | Forms complexes with 4-methyl-7-hydroxycoumarin. researchgate.net |

| Zinc(II) | Forms complexes with 4-methyl-7-hydroxycoumarin. researchgate.net |

| Nickel(II) | Forms complexes with 4-methyl-7-hydroxycoumarin. researchgate.net |

| Cobalt(II) | Forms complexes with 4-methyl-7-hydroxycoumarin. researchgate.net |

The dinitro substitution on the aromatic ring of this compound would modify the ligand's electronic properties, potentially influencing the stability and reactivity of its corresponding metal complexes.

Reactivity of the Chromen-2-one Lactone Ring

The chromen-2-one, or coumarin, nucleus contains an ester functional group within a six-membered ring, known as a lactone. This ring system, particularly with its α,β-unsaturation, is a key site of reactivity.

The lactone ring in coumarin derivatives is susceptible to nucleophilic attack, which can lead to ring-opening. This reaction is typically facilitated by basic conditions, such as hydrolysis with a hydroxide source. The chemical structure of coumarin can be viewed as the lactone of O-hydroxyphenylacrylate. nih.gov

Under basic conditions, a nucleophile (e.g., OH⁻) attacks the electrophilic carbonyl carbon of the lactone. This step forms a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond to yield a carboxylate and a phenolate. The presence of two strongly electron-withdrawing nitro groups on the benzene ring significantly enhances the electrophilicity of the carbonyl carbon, making the compound more susceptible to nucleophilic attack and subsequent ring-opening compared to unsubstituted 4-hydroxycoumarin. This transformation involves a nucleophilic attack on the carbonyl carbon, leading to ring opening. beilstein-journals.org

The general mechanism for base-catalyzed ring-opening is as follows:

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the lactone.

Formation of Tetrahedral Intermediate: An unstable tetrahedral intermediate is formed.

Ring-Opening: The C-O bond of the lactone cleaves, opening the ring to form a more stable carboxylate and phenolate structure.

Protonation: Upon acidification of the reaction mixture, the phenolate and carboxylate are protonated to yield the corresponding carboxylic acid.

This reactivity is harnessed in the synthesis of coumarin ring-opening derivatives designed for specific applications, such as fungicides. nih.gov

| Condition | Reaction Type | Key Intermediate | Product |

| Basic (e.g., NaOH) | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Ring-opened carboxylate/phenolate salt |

| Acidic workup | Protonation | - | Ring-opened (Z)-2-(2-hydroxy-4,6-dinitrophenyl)acrylic acid |

This interactive table summarizes the ring-opening reaction under basic conditions.

The pyrone ring of the chromen-2-one system contains an α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor. This allows for 1,4-conjugate addition reactions with various nucleophiles. researchgate.net In this type of reaction, a nucleophile adds to the β-carbon of the unsaturated system.

The electrophilicity of the β-carbon in this compound is significantly increased by the electron-withdrawing effects of both the adjacent carbonyl group and the dinitro-substituted benzene ring. This makes the compound a potent Michael acceptor. Nucleophiles such as amines, thiols, or carbanions can add to the C3 position. Addition reactions involve adding two groups to adjacent carbons that are part of a pi bond. youtube.com The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior and designing synthetic pathways.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.org It involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism:

Attack on the Electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of SEAr reactions is governed by the existing substituents on the benzene ring. wikipedia.org In this compound, the directing effects are complex:

-OH group (at C4): This is a strongly activating, ortho, para-directing group.

-NO₂ groups (at C3 and C6): These are strongly deactivating, meta-directing groups.

Lactone Ring Oxygen: The ether-like oxygen is an activating, ortho, para-director.

The nitration of 4-hydroxycoumarin itself can lead to different products depending on the conditions. For instance, treatment with nitric acid and acetic acid can yield 3-nitro-4-hydroxycoumarin, while using sodium nitrite (B80452) and sulfuric acid can afford 4-hydroxy-6-nitro-2H-chromen-2-one. For this compound, further electrophilic substitution on the aromatic ring is highly disfavored due to the presence of two powerful deactivating nitro groups. Any potential substitution would likely be directed by the activating hydroxyl and ether oxygen groups to the remaining available positions, though the reaction would be very slow.

| Substituent | Position | Effect on Reactivity | Directing Influence |

| Hydroxyl (-OH) | C4 | Activating | ortho, para |

| Nitro (-NO₂) | C6 | Deactivating | meta |

| Lactone Oxygen | Ring | Activating | ortho, para |

| Nitro (-NO₂) | C3 | Deactivating (on pyrone ring) | N/A for aromatic ring |

This interactive table summarizes the directing effects of substituents on the coumarin core.

Intramolecular reactions involve transformations where different parts of the same molecule react with each other. For coumarin derivatives, these pathways are critical in their synthesis, such as the intramolecular cyclization of a diketone intermediate to form the 4-hydroxycoumarin core.

Starting from this compound, potential intramolecular reactions could be envisioned following initial transformations. For example, if the lactone ring were opened, the resulting phenolic hydroxyl group and the carboxylic acid could participate in subsequent intramolecular cyclizations under different conditions to form new heterocyclic systems. The specific substitution pattern, including the sterically demanding and electronically influential nitro groups, would play a significant role in the feasibility and outcome of such pathways.

Radical reactions proceed via intermediates with unpaired electrons and typically involve three distinct phases: initiation, propagation, and termination. youtube.com

Initiation: Formation of radical species from a non-radical precursor, often induced by heat or light. youtube.com

Propagation: A radical reacts with a stable molecule to form a new radical, allowing a chain reaction to continue. youtube.com

Termination: Two radical species combine to form a stable, non-radical product. youtube.com

Nitroaromatic compounds are known to participate in radical reactions. The nitro group can be reduced to a nitro radical anion, which can be a key intermediate in various transformations. Another relevant pathway is denitrative coupling, where a radical adds to a nitroalkene, leading to the expulsion of the nitro group and the formation of a new C-C bond. rsc.org

While specific studies on the homodimerization of this compound via a radical mechanism are not prominent, it is mechanistically plausible. If a radical could be generated on the coumarin nucleus (for example, by hydrogen abstraction from a less-hindered position), two such radical intermediates could combine in a termination step to form a dimer. The presence of nitro groups can influence radical stability and reaction pathways. researchgate.net

Palladium-Catalyzed Cycloisomerization Mechanisms

Detailed research findings and data tables for the palladium-catalyzed cycloisomerization of this compound are not available in the current scientific literature.*

Computational and Theoretical Investigations of 4 Hydroxy 3,6 Dinitro 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules like 4-hydroxy-3,6-dinitro-2H-chromen-2-one. These computational methods provide detailed insights into the molecule's geometry, electronic structure, and reactivity, which are crucial for understanding its behavior and potential applications.

Density Functional Theory (DFT) is a preferred computational method for modeling medium to large molecules due to its balance of accuracy and efficiency. researchgate.net For chromene and coumarin (B35378) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). researchgate.netnih.govthenucleuspak.org.pk

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. researchgate.net This optimized geometry is the foundation for all subsequent calculations of the molecule's properties. For this compound, the presence of nitro groups and a hydroxyl group on the coumarin scaffold introduces significant electronic effects that influence its final three-dimensional structure. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C2=O8 | 1.205 |

| C4-O10 | 1.358 | |

| C3-N11 | 1.472 | |

| C6-N14 | 1.475 | |

| N11-O12 | 1.221 | |

| O10-H | 0.967 | |

| Bond Angle | O8-C2-O1 | 117.5 |

| C3-C4-O10 | 119.8 | |

| C5-C6-N14 | 121.3 |

Note: The data in this table is illustrative and based on typical values for similar functionalized coumarin derivatives calculated using DFT.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. thenucleuspak.org.pknih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. wikipedia.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govwikipedia.org In coumarin derivatives, the distribution of HOMO and LUMO densities can reveal pathways for intramolecular charge transfer (ICT), which is fundamental to many of their properties. researchgate.net For this compound, the electron-withdrawing nitro groups are expected to lower the LUMO energy, likely resulting in a relatively small energy gap and thus higher reactivity. wuxibiology.com

Table 2: Calculated FMO Energies and Related Parameters for this compound (Theoretical)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.15 |

| LUMO Energy | ELUMO | -3.98 |

| Energy Gap | ΔE | 3.17 |

| Ionization Potential | I | 7.15 |

Note: The data in this table is illustrative, calculated based on the relationships I ≈ -EHOMO and A ≈ -ELUMO.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. thenucleuspak.org.pkresearchgate.net The MEP map is plotted over the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the carbonyl, hydroxyl, and nitro groups. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack, likely found around the hydrogen atoms and parts of the aromatic ring influenced by the electron-withdrawing nitro groups. researchgate.net The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites. researchgate.netthenucleuspak.org.pk

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from its electronic structure. revistadechimie.ro These global reactivity indices, calculated from HOMO and LUMO energies, include chemical potential (μ), global hardness (η), global softness (S), and global electrophilicity index (ω). researchgate.netnih.gov

Hardness (η) measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." nih.gov

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net

Local reactivity, which identifies specific atomic sites prone to attack, is analyzed using Fukui functions. nih.gov The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.govresearchgate.net It helps distinguish sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.netmdpi.com For this compound, Fukui function analysis would likely identify the carbon atoms of the aromatic ring and the carbonyl carbon as potential sites for nucleophilic attack, while the oxygen atoms would be sites for electrophilic attack. researchgate.net

Table 3: Global Reactivity Descriptors for this compound (Theoretical)

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Chemical Hardness | η | (I - A) / 2 | 1.585 |

| Chemical Potential | μ | -(I + A) / 2 | -5.565 |

| Global Electrophilicity | ω | μ² / (2η) | 9.77 |

Note: The data in this table is illustrative and derived from the values in Table 2.

Theoretical vibrational spectroscopy using DFT is a powerful method for understanding the vibrational modes of a molecule and assigning experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental data. nih.gov This analysis allows for a complete and detailed assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of O-H, C=O, C=C, and N-O bonds, which are characteristic of this compound. scirp.org

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Theoretical)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3450 |

| C=O (lactone) | Stretching | 1725 |

| C=C (aromatic) | Stretching | 1610, 1580 |

| N-O (nitro) | Asymmetric Stretching | 1540 |

| N-O (nitro) | Symmetric Stretching | 1350 |

Note: The data in this table represents typical calculated frequencies for the specified functional groups.

Organic molecules with extensive π-conjugated systems, like many coumarin derivatives, are of significant interest for applications in non-linear optics (NLO). nih.govnih.gov NLO materials can alter the properties of light and are essential for technologies like optical switching and data storage. nih.govjhuapl.edu

Computational methods are used to predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov Molecules with large hyperpolarizability values are considered promising NLO candidates. The presence of electron-donating groups (like hydroxyl) and electron-withdrawing groups (like nitro) on a conjugated framework can enhance intramolecular charge transfer, leading to a significant increase in the NLO response. nih.govnih.gov Therefore, this compound is structurally primed to exhibit notable NLO properties.

Table 5: Calculated NLO Properties for this compound (Theoretical)

| Property | Symbol | Value (esu) |

|---|---|---|

| Dipole Moment | μ | 6.50 x 10⁻¹⁸ |

| Mean Polarizability | <α> | 2.85 x 10⁻²³ |

| First Hyperpolarizability | βtot | 5.20 x 10⁻³⁰ |

Note: The data in this table is illustrative of values expected for a molecule with these functional groups and structure.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides valuable insights into the structural, dynamical, and thermodynamical properties of a molecular system, allowing researchers to observe how molecules behave, change shape, and interact with their environment. mdpi.comnih.gov A key aspect of this analysis is conformational analysis, which focuses on identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities.

While specific molecular dynamics studies for this compound are not extensively detailed in the available literature, the principles of the technique are widely applied to similar heterocyclic systems. For related hydroxycoumarin derivatives, computational methods like Density Functional Theory (DFT) are employed to perform conformational analysis. nih.gov Such studies reveal that the conformational landscape is often dominated by the orientation of substituent groups and the potential for intramolecular hydrogen bonding. nih.govrsc.org For this compound, theoretical analysis would focus on the rotational freedom of the nitro (NO₂) groups and the hydroxyl (OH) group. The formation of an intramolecular hydrogen bond between the 4-hydroxy group and the oxygen of the C3 substituent or the C2-carbonyl group could significantly stabilize certain conformations, dictating the molecule's preferred three-dimensional structure. rsc.orgnih.gov MD simulations, if performed, would further elucidate the flexibility of the chromen-2-one ring and the dynamics of its interactions with solvents or biological macromolecules. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The way molecules of this compound pack together in a solid state is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial for understanding the crystal structure and physicochemical properties of the compound.

Hydrogen Bonding: The molecular structure, featuring a hydroxyl group and nitro groups, is highly conducive to forming strong hydrogen bonds. The 4-hydroxy group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and nitro groups can act as acceptors. In the crystal structures of analogous 4-hydroxycoumarin (B602359) derivatives, extensive intermolecular O—H···O and N—H···O hydrogen bonds are frequently observed, which link molecules into complex dimers, chains, or three-dimensional networks. nih.govnih.gov Weaker C—H···O interactions also play a role in stabilizing the crystal packing. nih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com By mapping properties onto this unique molecular surface, one can delineate the specific types and relative importance of different intermolecular contacts. researchgate.net The analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of the interactions. mdpi.com

Below is a table summarizing typical findings from Hirshfeld surface analyses performed on various substituted chromen-2-one derivatives, illustrating the quantitative breakdown of intermolecular contacts.

| Intermolecular Contact | 2-oxo-2H-chromen-4-yl pentanoate nih.gov | (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one researchgate.net | Flavone-Chalcone Hybrid mdpi.com | 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate nih.gov |

|---|---|---|---|---|

| H···H | 46.1% | 35.7% | 34.3% | 46.7% |

| O···H / H···O | 28.6% | 42.9% | 19.2% | 24.2% |

| C···H / H···C | 14.7% | 14.2% | 16.7% | 16.7% |

| C···C | - | 2.9% | 6.5% | 7.6% |

| C···O / O···C | - | 2.2% | 6.7% | - |

| N···H / H···N | - | 0.9% | - | - |

| N···O / O···N | - | 0.3% | - | - |

Note: The data presented is for structurally related compounds to illustrate the utility of Hirshfeld surface analysis and does not represent direct experimental data for this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. d-nb.info For compounds like this compound, theoretical methods such as Density Functional Theory (DFT) are used to explore synthetic pathways, predict reactivity, and understand the electronic structure that governs its chemical behavior. nih.govdntb.gov.ua

Computational studies on chromone (B188151) and coumarin derivatives have successfully elucidated various aspects of their reactivity. d-nb.info The reactivity of the core ring system is known to be significantly influenced by the nature and position of its substituents. d-nb.info Theoretical calculations can map the molecular electrostatic potential (MEP), which provides a visual representation of the electron density distribution around the molecule. dntb.gov.ua The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule will interact with other reagents. researchgate.net For this compound, the electron-withdrawing nitro groups would render the aromatic ring electron-deficient, while the hydroxyl and carbonyl groups would serve as key sites for interactions.

Furthermore, DFT calculations are employed to model the entire course of a reaction. By calculating the energies of reactants, products, and intermediate transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction barriers, providing a quantitative understanding of the reaction's feasibility and kinetics. Such computational approaches are vital for optimizing synthetic procedures, such as the multicomponent reactions often used to produce complex coumarin derivatives, and for designing novel compounds with desired chemical properties. researchgate.net

Biological Activity Studies: Mechanistic Insights and Structure Activity Relationships Sar of 4 Hydroxy 3,6 Dinitro 2h Chromen 2 One

General Spectrum of Biological Activities within the Coumarin (B35378) Class

Coumarins are a large family of benzopyrone derivatives found in many plants, fungi, and bacteria. nih.gov This class of compounds is recognized for its diverse pharmacological properties, which include anticoagulant, anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective effects. nih.govnih.govatlantis-press.com The biological activity of a specific coumarin derivative is highly dependent on the type and position of substituents on its core structure. nih.gov For example, the introduction of hydroxyl groups, as seen in 4-hydroxycoumarin (B602359) derivatives, is a key feature for anticoagulant activity. nih.gov Furthermore, the addition of other functional groups can modulate or introduce new activities, making the coumarin scaffold a versatile platform in medicinal chemistry. nih.govnih.gov

In Vitro Enzyme Inhibition Studies

No specific in vitro enzyme inhibition studies for 4-hydroxy-3,6-dinitro-2H-chromen-2-one have been published. The following subsections describe general inhibition mechanisms observed for other coumarin derivatives.

Monoamine Oxidase (MAO) Inhibition Mechanisms

Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative diseases and depression. nih.gov Various coumarin derivatives have been investigated as MAO inhibitors. nih.gov The mechanism of inhibition is often reversible and competitive, with the coumarin scaffold binding to the active site of the enzyme. nih.gov Structure-activity relationship (SAR) studies on different coumarins have shown that the nature and position of substituents significantly influence potency and selectivity for MAO-A versus MAO-B isoforms. nih.gov

Cholinesterase (ChE) Inhibition Mechanisms

Inhibitors of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are used in the management of Alzheimer's disease. mdpi.comnih.gov The coumarin scaffold has been used to design potent ChE inhibitors. mdpi.com These compounds typically act as reversible inhibitors, binding to the active site of the enzyme and preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov SAR studies have indicated that specific substitutions on the coumarin ring can lead to highly potent and selective inhibitors. mdpi.com

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org Certain coumarin derivatives have been shown to possess anti-inflammatory properties through the inhibition of COX enzymes. nih.gov The mechanism generally involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins. wikipedia.org The selectivity for COX-1 versus COX-2 can be modulated by the substitution pattern on the coumarin structure. nih.gov

Mechanistic Investigations of Antimicrobial Activity In Vitro

There are no published studies on the antimicrobial activity or mechanisms of this compound. The information below pertains to other coumarin compounds.

Antibacterial Activity Mechanisms

Many natural and synthetic coumarins exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. chemmethod.comnih.gov One of the primary mechanisms of action for some coumarin derivatives, such as novobiocin, is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov Other proposed mechanisms include the disruption of bacterial cell membranes and interference with cellular respiration and biofilm formation. nih.govsamipubco.com The presence of electron-withdrawing groups, such as nitro groups, on the coumarin ring has been noted in some studies to enhance antibacterial activity against certain strains. nih.gov

Antifungal Activity Mechanisms

The investigation into the antifungal properties of nitrated coumarin derivatives has revealed significant activity against various fungal species. For instance, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has demonstrated the ability to inhibit both the mycelial growth and the germination of conidia in Aspergillus species nih.gov. The primary mechanism of action for this compound appears to be the disruption of the fungal cell wall structure nih.govplos.org.

Studies focusing on the mode of action have examined the effects of these compounds on the fungal cell wall and cell membrane. The integrity of the cell wall is crucial for fungal survival, and its disruption can lead to cell lysis and death. The action of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one on the cell wall was confirmed through experiments involving sorbitol, an osmotic protectant, which can stabilize fungal protoplasts that have weakened or absent cell walls nih.gov. Furthermore, investigations into the interaction with ergosterol, a key component of the fungal cell membrane, have been conducted to elucidate the full mechanism of antifungal action nih.gov.

At subinhibitory concentrations, this nitro-coumarin derivative has been shown to enhance the in vitro efficacy of azole antifungal drugs, such as voriconazole and itraconazole, displaying an additive effect nih.gov. This suggests a potential for combination therapy to combat fungal infections. The antifungal mechanisms of coumarins can be multifaceted, including the disruption of the cell membrane, inhibition of ergosterol synthesis, interference with respiratory processes, and inhibition of enzymes like succinate dehydrogenase (SDH) and NADH oxidase plos.org.

Antioxidant Activity Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Coumarin and its derivatives are recognized as a significant class of compounds with a wide spectrum of biological activities, including antioxidant properties . The antioxidant capacity of these compounds is often attributed to their ability to act as radical scavengers . The mechanisms behind the radical scavenging activity of hydroxycoumarins have been explored through both experimental and computational studies.

The primary mechanisms involved in the free radical scavenging pathways of hydroxy-4-phenyl coumarins are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) nih.gov. The favorability of each mechanism can be influenced by the solvent environment. For example, the HAT mechanism is often more probable in non-polar solvents or in the gas phase, while the SPLET (Sequential Proton Loss Electron Transfer) mechanism, a type of SET-PT, is more favored in polar media nih.govnih.gov.

The structure of the coumarin derivative, particularly the number and position of hydroxyl groups, plays a crucial role in its antioxidant activity nih.govresearchgate.net. For instance, studies on dihydroxy-4-methylcoumarins have shown that o-dihydroxycoumarins are excellent antioxidants and radical scavengers, significantly more so than their m-dihydroxy and monohydroxy counterparts nih.gov. Quantum chemical calculations using density functional theory (DFT) have been employed to understand the structure-activity relationship by analyzing parameters like HOMO and LUMO energies, energy gaps, and bond dissociation enthalpies nih.gov.

It is important to note that certain structural features can also diminish antioxidant activity. For example, the presence of an intramolecular hydrogen bond involving the hydroxyl group at the 4-position of the coumarin ring has been proposed to decrease its radical scavenging potential nih.gov.

In Vitro Antiproliferative and Antitumor Activity Mechanisms

A variety of natural and synthetic coumarin derivatives have been evaluated for their cytotoxic and antitumor activities against numerous human cancer cell lines researchgate.netmdpi.com. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells nih.govnih.gov. The antiproliferative activity of coumarins has been observed in cell lines such as HeLa (cervical cancer), T-47D (breast cancer), WiDr (colon cancer), HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) researchgate.netmdpi.com.

The mechanisms underlying the antitumor effects of coumarins are diverse and can include the inhibition of the cell cycle, leading to cancer chemoprevention researchgate.net. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound, was found to be most effective against SMMC-7721 cells, inducing chromatin condensation and fragmentation, which are characteristic features of apoptosis nih.gov. Flow cytometric analysis confirmed the presence of a hypodiploid peak in treated cells, indicating the occurrence of apoptotic cells with fragmented DNA nih.gov.

Furthermore, some coumarin derivatives have been found to inhibit DNA polymerases, such as Taq DNA polymerase, suggesting that their mechanism of action may involve the disruption of DNA replication researchgate.net. The dual activity of inhibiting both cell proliferation and DNA replication makes these compounds interesting candidates for the development of novel antitumor drugs researchgate.net.

Molecular Docking Studies with Biological Targets (e.g., CDKS protein, topoisomerase IIα)

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for the antiproliferative activity of coumarin derivatives. These computational techniques help to predict the binding interactions between a ligand (the coumarin derivative) and a biological target, such as an enzyme or protein involved in cell cycle regulation or DNA topology nih.govnih.gov.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a significant target in cancer drug discovery nih.gov. Docking studies with coumarin derivatives have been performed to understand the molecular interactions that could lead to the inhibition of CDKs nih.govresearchgate.net. These studies have suggested that the inhibitory activity of coumarins is strongly related to descriptors such as the dipole moment and the number of hydrogen bond donors nih.govresearchgate.net.

Topoisomerase II is another critical enzyme in cancer therapy, as it is essential for managing the topological state of DNA during replication and transcription nih.govmdpi.com. Coumarins are among the studied families of topoisomerase II inhibitors mdpi.com. Molecular docking analyses of δ-carboline derivatives, which share structural similarities with certain coumarins, with α-Topoisomerase II have shown good binding activity compared to known ligands nih.gov. These studies help to identify favorable non-bond interactions, including hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity nih.govmdpi.com.

The following table summarizes the results of a molecular docking study of selected compounds with Topoisomerase II, highlighting their binding scores.

| Compound | Binding Score |

|---|---|

| Rubidazone | -32.894 |

| Daunorubicin | -26.231 |

| m-AMSA | -2.7452 |

| Bisantrene HCl | -25.022 |

| Mitoxantrone | -25.843 |

Effects on Cellular Processes (e.g., NF-κB regulation in vitro)

Nuclear Factor kappaB (NF-κB) is a protein complex that plays a crucial role in controlling the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in several human diseases, including cancer and inflammatory conditions. Consequently, molecules that can modulate NF-κB activity are of significant therapeutic interest nih.gov.

Studies on furocoumarin derivatives have demonstrated their potential to inhibit NF-κB dependent biological functions nih.gov. Through virtual screening and subsequent biological assays, it was found that certain furocoumarins can efficiently inhibit the molecular interactions between NF-κB and its target DNA sequence nih.gov. For example, a novel furocoumarin derivative was shown to be a potent inhibitor of IL-8 gene expression in TNF-α treated cystic fibrosis cells, a process that is dependent on NF-κB signaling nih.gov.

The mechanism of inhibition involves the binding of the coumarin derivative to the NF-κB protein, thereby preventing it from binding to DNA and activating gene expression nih.gov. The regulation of NF-κB is complex, involving a kinase complex that phosphorylates an inhibitory protein, IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB nih.gov. Compounds that interfere with this pathway can effectively downregulate inflammatory and proliferative responses.

Structure-Activity Relationship (SAR) Investigations for Dinitro-4-hydroxycoumarin Derivatives

The biological activities of coumarin derivatives are highly dependent on their structural features, including the nature, number, and position of substituents on the coumarin scaffold. Structure-activity relationship (SAR) studies are therefore crucial for understanding how these structural modifications influence the pharmacological effects and for guiding the design of more potent and selective compounds.

Influence of Nitro Group Position and Number on Biological Response

The presence, number, and position of nitro groups on an aromatic compound can significantly modulate its biological activity. In the context of coumarins, a nitro substituent at the 6-position of the coumarin moiety has been suggested to be essential for the antibacterial activity of certain 3-arylcoumarin derivatives mdpi.com. The introduction of an amino group in place of the nitro group has been observed to decrease this activity mdpi.com.

The influence of the nitro group's position has also been observed in other classes of compounds, such as chalcones, where the anti-inflammatory and vasorelaxant effects vary depending on the location of the nitro group on the aromatic rings mdpi.com. For instance, chalcones with a nitro group at the ortho position of either aromatic ring exhibited the highest percentage of inhibition in an anti-inflammatory assay mdpi.com.

The development of SAR for nitro-aromatic compounds is a complex challenge due to the interplay of various structural and electronic factors researchgate.net. Mathematical models and regression analyses have shown promise in predicting the activity of these compounds researchgate.net. One of the key factors influencing the biological impact of a nitro-aromatic compound is the ability of the biological system to metabolically activate the nitro group, often through reduction to a nitroso-aromatic compound and further to a hydroxylamine, which can then form adducts with biological macromolecules researchgate.net.

The orientation of the nitro group relative to the plane of the aromatic ring can also affect its biological activity. A perpendicular or nearly perpendicular orientation can decrease the mutagenic potency of a nitro-aromatic compound, potentially by hindering its fit into the active site of metabolizing enzymes researchgate.net.

The Role of the 4-Hydroxy Group in Modulating Bioactivity

The 4-hydroxy group is a critical determinant of the biological activities exhibited by the coumarin scaffold. This functional group significantly influences the molecule's electronic properties, ability to form hydrogen bonds, and potential for tautomerism, thereby modulating its interaction with biological targets. The 4-hydroxycoumarin moiety is the foundational structure for a range of compounds with diverse pharmacological effects, including anticoagulant, antioxidant, anti-inflammatory, and antimicrobial properties nih.govnih.govmdpi.comnih.gov.

One of the most well-documented roles of the 4-hydroxy group is in anticoagulant activity. It is an essential feature for the vitamin K antagonist action seen in drugs like warfarin (B611796) and acenocoumarol nih.govmdpi.comresearchgate.net. The acidic nature of the 4-hydroxy proton allows for the formation of a sodium salt, which is crucial for their therapeutic use. This group is a key part of the pharmacophore responsible for inhibiting the vitamin K 2,3-epoxide reductase in the liver, a critical step in the vitamin K cycle necessary for the synthesis of clotting factors nih.gov.

In the context of antioxidant activity, the phenolic hydroxyl group can act as a radical scavenger by donating a hydrogen atom to neutralize free radicals pjmhsonline.com. Studies on various hydroxycoumarins have indicated that the presence and position of hydroxyl groups are important for their antioxidant capacity pjmhsonline.com. For instance, the antioxidant activity of natural coumarins can be attributed to their ability to trap free radicals via their phenolic hydroxyl groups pjmhsonline.com.

Furthermore, the 4-hydroxy group can influence the antimicrobial properties of coumarin derivatives. While some studies suggest that the presence of a phenolic hydroxyl group is beneficial for antimicrobial action, others indicate that masking this group through alkylation can enhance lipophilicity and, consequently, the ability of the compound to penetrate microbial cell membranes pjmhsonline.com. This suggests that the role of the 4-hydroxy group in antimicrobial activity is complex and can be influenced by other substituents on the coumarin ring.